molecular formula C18H14N6O3S B2839328 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941906-26-9

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2839328
CAS No.: 941906-26-9
M. Wt: 394.41
InChI Key: MSNHUNUKRDBDAG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a 4-nitrobenzylthio moiety. Such derivatives are often explored for pharmacological applications, including enzyme inhibition and receptor antagonism, due to their structural resemblance to purine bases .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c1-27-15-8-6-13(7-9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-2-4-14(5-3-12)24(25)26/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNHUNUKRDBDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the triazolopyrimidine core in the presence of a base.

    Attachment of the nitrobenzylthio group: This can be accomplished through a thiol-ene reaction, where a nitrobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antioxidant Activity

Numerous studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antioxidant properties. For instance, compounds with similar structures have been tested using the DPPH radical scavenging method, showing effective radical scavenging capabilities comparable to established antioxidants like ascorbic acid .

Anticancer Properties

The anticancer potential of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been investigated against various cancer cell lines. Research indicates that this compound can induce cytotoxicity in human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may also play a role in neuroprotection. The triazole moiety has been implicated in modulating neuroinflammation and protecting against excitotoxicity associated with neurodegenerative diseases. This is particularly relevant given the dual nature of certain metabolites involved in neuroprotection and neurotoxicity .

Case Study 1: Antioxidant Efficacy

In a study assessing various derivatives of triazolopyrimidine compounds, researchers found that specific modifications to the methoxy and nitro groups enhanced antioxidant activity significantly. The synthesized compounds were subjected to various assays that confirmed their ability to scavenge free radicals effectively .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in U-87 cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells post-treatment, indicating DNA fragmentation typical of apoptosis .

Case Study 3: Neuroprotective Mechanisms

Research focusing on neuroprotection highlighted how this compound could mitigate oxidative stress-induced neuronal damage. In vitro studies showed reduced levels of reactive oxygen species (ROS) and improved cell viability under conditions mimicking neurodegenerative stress .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

    Interaction with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazolopyrimidine derivatives:

Compound 3-Position Substituent 7-Position Substituent Molecular Weight Key Properties/Activities References
3-(4-Methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-triazolo[4,5-d]pyrimidine (Target) 4-Methoxyphenyl 4-Nitrobenzylthio 422.45 g/mol* Expected enhanced electron-withdrawing effects; potential for nitro group-mediated interactions in biological systems.
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine Benzyl Piperazinyl, Propylthio 392.16 g/mol High yield (90%); selective binding to adenosine receptors due to piperazine moiety.
7-(Benzo[d]oxazol-2-ylthio)-3-benzyl-3H-triazolo[4,5-d]pyrimidine (9b) Benzyl Benzo[d]oxazol-2-ylthio 445.48 g/mol Liquid state; NMR-confirmed structure; evaluated for dual EZH2/HDAC inhibition.
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine hydrochloride 4-Fluorophenyl Piperazinyl 335.77 g/mol Hydrochloride salt improves solubility; used as a heterocyclic building block.
(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol (7h) Cyclopentane-triol Propylthio, Amino N/A Antiplatelet activity (ticagrelor analog); melting point 175–180°C.
3-(3-Chlorobenzyl)-7-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine (A8) 3-Chlorobenzyl Hydrazinyl, Propylthio N/A DFT studies suggest enhanced binding affinity due to halogen substituents.

*Calculated molecular weight based on formula C₂₀H₁₈N₆O₃S.

Structural and Functional Insights:

In contrast, piperazinyl (e.g., ) and cyclopentane-triol () substituents improve water solubility and receptor selectivity. Halogenated analogs (e.g., 4-fluorophenyl in , 3-chlorobenzyl in ) exhibit increased metabolic stability and binding affinity due to hydrophobic and electronic effects.

Synthetic Methodologies :

  • Thionation at the 7-position, as seen in the target compound, is achieved via reaction with phosphorus pentasulfide in pyridine, a method validated for triazolopyrimidine derivatives .
  • Substitutions at the 3-position (e.g., benzyl, 4-methoxyphenyl) are typically introduced via nucleophilic displacement or Suzuki coupling .

Theoretical and Experimental Data :

  • DFT studies on compounds like A8 () highlight the role of nitro and halogen groups in modulating frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity and stability.
  • NMR data (e.g., ) confirm regioselective alkylation and thionation patterns critical for maintaining low toxicity in triazolopyrimidines .

Q & A

Basic: What methodologies optimize the synthesis yield of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-triazolo[4,5-d]pyrimidine?

Answer:
Synthesis optimization involves:

  • Precursor selection : Use 4-methoxyphenylhydrazine and 4-nitrobenzyl isothiocyanate for cyclization to form the triazolopyrimidine core .
  • Reaction conditions : Conduct cyclization under nitrogen atmosphere in ethanol/water (1:1) at 60–70°C for 6–8 hours .
  • Catalysts : Employ Pd(PPh₃)₂Cl₂ for cross-coupling steps if introducing thioether groups .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with >95% purity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, nitrobenzyl thioether at δ 4.5–5.0 ppm) .
  • HPLC-MS : Confirm molecular weight (C₂₀H₁₅N₇O₃S: expected [M+H]⁺ 450.09) and purity (>98%) .
  • X-ray crystallography : Resolve regioselectivity of triazole-pyrimidine fusion (if crystalline) .

Advanced: How to design biological assays to evaluate its kinase inhibition potential?

Answer:

  • Target selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR) due to triazolopyrimidine's structural mimicry of purines .
  • In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays with IC₅₀ determination .
  • Cell-based models : Test anti-proliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Replace 4-nitrobenzylthio with alkyl/aryl thioethers to assess electronic effects on binding .
  • Bioisosteric replacement : Substitute methoxyphenyl with ethoxyphenyl to study steric tolerance .
  • Activity cliffs : Compare IC₅₀ values against analogs (e.g., 4-chlorobenzyl vs. 4-nitrobenzyl derivatives) to identify critical substituents .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products affecting in vitro vs. in vivo results .
  • Structural validation : Re-examine compound regiochemistry via NOESY NMR to rule out isomer contamination .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding site (focus on H-bonds with Met793 and hydrophobic contacts with Leu718) .
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex in explicit solvent .
  • QSAR modeling : Develop regression models correlating substituent σ/π values with IC₅₀ data .

Advanced: How to address regioselectivity challenges during synthesis?

Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on benzylthio to favor C7 substitution .
  • Thermodynamic control : Optimize reaction temperature (70–80°C) to favor the more stable regioisomer .
  • In situ monitoring : Use TLC or inline IR to detect intermediate formation and adjust conditions .

Advanced: What purification methods resolve co-eluting impurities?

Answer:

  • Two-step chromatography : Combine size exclusion (Sephadex LH-20) with reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Crystallization screening : Test solvents (e.g., DCM/hexane) to isolate crystalline product .
  • Derivatization : Convert impurities to UV-active derivatives for selective removal .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
  • Oxidative stress : Expose to H₂O₂ (1 mM) to evaluate thioether oxidation to sulfoxide/sulfone .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis light .

Advanced: How to improve metabolic stability for in vivo studies?

Answer:

  • Deuterium labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
  • Prodrug design : Mask nitro groups as esters to enhance solubility and reduce first-pass metabolism .
  • Liver microsome assays : Use human hepatocytes to identify major metabolites and modify labile sites .

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